2-溴-5-(溴甲基)吡嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

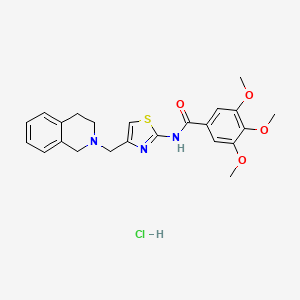

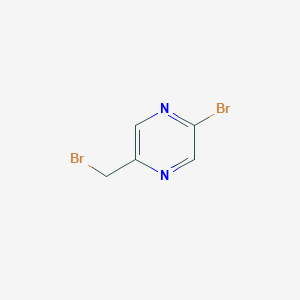

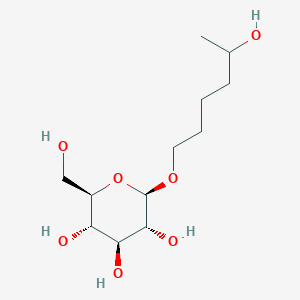

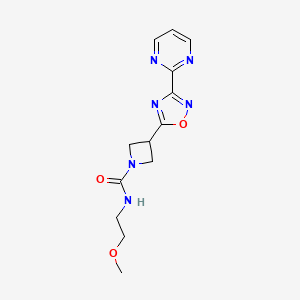

The compound "2-Bromo-5-(bromomethyl)pyrazine" is a brominated pyrazine derivative. Pyrazine is a heterocyclic aromatic organic compound with a six-membered ring structure composed of four carbon atoms and two nitrogen atoms at opposite positions in the ring. The presence of bromine atoms in the compound suggests potential reactivity that could be exploited in various chemical reactions, particularly in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of pyrazine derivatives often involves halogenated intermediates, which can undergo further functionalization. For instance, a series of 2,5-di(aryleneethynyl)pyrazine derivatives were synthesized from 2,5-dibromo-3,6-dimethylpyrazine using Sonogashira coupling conditions, which involve palladium and copper catalysts . This method could potentially be adapted for the synthesis of derivatives of "2-Bromo-5-(bromomethyl)pyrazine" by selecting appropriate reaction partners and conditions.

Molecular Structure Analysis

The molecular structure of pyrazine derivatives can be determined using techniques such as X-ray crystallography. For example, the crystal structure of a related compound, 2,5-di(phenylethynyl)-3,6-dimethylpyrazine, showed that the phenyl rings are parallel and the pyrazine ring is inclined to their planes . Such structural information is crucial for understanding the electronic properties and reactivity of the molecule.

Chemical Reactions Analysis

Brominated pyrazine derivatives are versatile intermediates in organic synthesis. They can participate in nucleophilic substitution reactions, as seen with the synthesis of imidazo[1,2-a]pyrazine derivatives, which exhibit biological activities . The bromomethyl group in "2-Bromo-5-(bromomethyl)pyrazine" could similarly undergo substitution reactions to yield a variety of functionalized products.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyrazine derivatives can be influenced by their substituents. For example, the electronic absorption characteristics of a monohydrate organic salt of a brominated pyrimidinol with pyrazinedicarboxylic acid were studied using UV-Vis absorption spectroscopy . The presence of bromine in "2-Bromo-5-(bromomethyl)pyrazine" would affect its optical properties, making it potentially useful in optoelectronic applications. Additionally, the electrochemical properties, such as reduction potentials, can be studied using cyclic voltammetry, as demonstrated for 2,5-di(phenylethynyl)-3,6-dimethylpyrazine .

科学研究应用

合成和结构研究

吡嗪衍生物,包括与 2-溴-5-(溴甲基)吡嗪相关的衍生物,因其在合成复杂杂环化合物中的用途而被广泛研究。例如,邻醌型杂环化合物的合成展示了吡嗪衍生物在创建结构多样的分子中的潜力,这些分子在材料科学和药物学中具有重要的应用 (Mørkved, Beukes, & Mo, 2007)。

有机电子学和光物理学

吡嗪衍生物已在有机电子材料的开发中得到应用。例如,二吡咯吡嗪衍生物的合成突出了吡嗪支架在创建光电应用材料中的用途。这些材料表现出有前景的光学和热学性能,表明它们在有机发光二极管 (OLED) 和光伏电池等器件中具有潜力 (Meti, Lee, Yang, & Gong, 2017)。

缓蚀

对吡嗪衍生物的理论研究也表明了它们作为缓蚀剂的有效性。量子化学计算和分子动力学模拟已被用来评估这些化合物在金属表面的吸附性能,表明它们具有防止钢腐蚀的潜力。此应用在腐蚀阻力至关重要的工业环境中尤为重要 (Obot & Gasem, 2014)。

催化

研究探索了吡嗪桥联二咪唑鎓盐在催化反应(如 Heck 型偶联反应)中的用途。这些研究展示了吡嗪衍生物在促进复杂有机分子合成中的作用,强调了它们在药物制造和有机化学中的重要性 (Jahnke, Hussain, Hupka, Pape, Ali, Hahn, & Cavell, 2009)。

抗菌性能

一些吡嗪衍生物已被合成并对其抗菌活性进行了评估。涉及吡嗪衍生物的环缩合反应导致了对各种微生物具有显着抗菌作用的化合物的产生,表明在开发新型抗菌剂方面具有潜在应用 (Tribak, Skalli, Haoudi, Rodi, Senhaji, & Essassi, 2018)。

安全和危害

作用机制

Target of Action

It’s known that bromopyrazines are often used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, 2-Bromo-5-(bromomethyl)pyrazine may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

In the context of suzuki–miyaura cross-coupling reactions, the compound could potentially influence the formation of carbon–carbon bonds , which are fundamental in many biochemical pathways.

Result of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound could potentially facilitate the formation of new carbon–carbon bonds , which could have various downstream effects depending on the specific context of the reaction.

Action Environment

The action, efficacy, and stability of 2-Bromo-5-(bromomethyl)pyrazine can be influenced by various environmental factors. For instance, the success of Suzuki–Miyaura cross-coupling reactions, in which the compound might be used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Furthermore, the compound is relatively stable, readily prepared, and generally environmentally benign .

属性

IUPAC Name |

2-bromo-5-(bromomethyl)pyrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2N2/c6-1-4-2-9-5(7)3-8-4/h2-3H,1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIUHGRNWMIPDEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)Br)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.91 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1382866-97-8 |

Source

|

| Record name | 2-bromo-5-(bromomethyl)pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

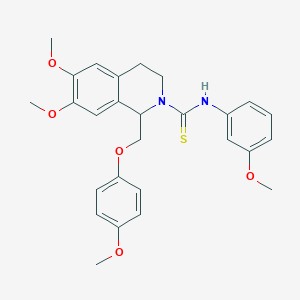

![N-[(1,2-dimethylindol-5-yl)methyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2526189.png)

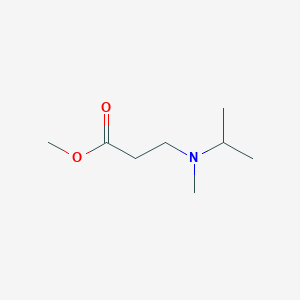

![5-(4-methoxybenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2526200.png)

![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide](/img/structure/B2526203.png)

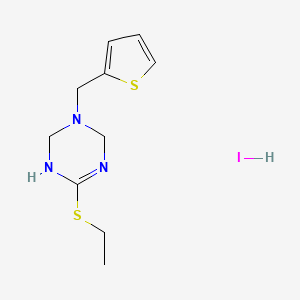

![N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide](/img/structure/B2526209.png)